molecular formula C12H14O3 B12341828 8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one

8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one

Cat. No.: B12341828
M. Wt: 206.24 g/mol
InChI Key: OONLWCHWHQCITH-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted aromatic compounds, which undergo cyclization in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one: Another isochromen derivative with similar structural features.

    8-Methoxy-3-methyl-3,4-dihydroisochromen-1-one: A closely related compound with a similar core structure but different substituents.

Uniqueness

8-Methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one is unique due to its specific methoxy and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

8-methoxy-3,4-dimethyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H14O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-8H,1-3H3

InChI Key

OONLWCHWHQCITH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)C2=C1C=CC=C2OC)C

Origin of Product

United States

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